molecular formula C3H3NS2 B3022405 2-Mercaptothiazole CAS No. 82358-09-6

2-Mercaptothiazole

Cat. No.: B3022405
CAS No.: 82358-09-6
M. Wt: 117.2 g/mol
InChI Key: OCVLSHAVSIYKLI-UHFFFAOYSA-N
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Description

2-Mercaptothiazole, also known as 2-thiazolethiol, is an organosulfur compound with the molecular formula C₃H₃NS₂. It is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its significant biological and industrial applications, particularly in the field of rubber vulcanization and as a building block for various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiazole with sodium thiosulfate in an alcohol-water mixed solution under the catalysis of phosphoric acid. The reaction mixture is refluxed for 22 hours, followed by hot filtration and solvent removal to obtain this compound . Another method involves the reaction of 2-aminothiophenol with carbon disulfide, which was developed by A. W. Hoffmann .

Industrial Production Methods: In industrial settings, this compound is often produced by the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields the desired product through the following reaction:

C6H5NH2+CS2+SC6H4(NH)SC=S+H2S\text{C}_6\text{H}_5\text{NH}_2 + \text{CS}_2 + \text{S} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} C6​H5​NH2​+CS2​+S→C6​H4​(NH)SC=S+H2​S

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted thiazoles.

Scientific Research Applications

2-Mercaptothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptothiazole involves its ability to interact with various molecular targets. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . These interactions lead to its diverse biological activities, such as antimicrobial and antitumor effects.

Comparison with Similar Compounds

2-Mercaptothiazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific sulfur and nitrogen-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its wide range of applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

3H-1,3-thiazole-2-thione
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InChI

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVLSHAVSIYKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS2
Source PubChem
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DSSTOX Substance ID

DTXSID50205381
Record name Thiazoline-2-thione
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Molecular Weight

117.20 g/mol
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CAS No.

82358-09-6, 5685-05-2
Record name 2-Thiazolethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Mercaptothiazole has the molecular formula C3H3NS2. Its structure consists of a five-membered ring containing a nitrogen atom and a sulfur atom, with a mercapto (-SH) group attached to the carbon adjacent to the nitrogen.

ANone: The molecular weight of this compound is 117.20 g/mol.

A: Spectroscopic data, including 1H-NMR, 13C-NMR, FT-IR, and Mass Spectroscopy, have been used to characterize the structure of this compound and its derivatives [, ]. This data can be used to identify the compound and confirm its purity.

A: this compound can exist in two tautomeric forms: the thiol form and the thione form. Vibrational studies have investigated the tautomerism and associations of this compound, providing insights into its structure and reactivity [].

A: this compound derivatives can be synthesized by reacting phenacyl bromide with ammonium dithiocarbamate [, ]. Alternative methods involve the cyclocondensation of ketones with specific reagents like [hydroxy(tosyloxy)iodo]benzene and ammonium dithiocarbamate [, ].

A: this compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazoles [].

A: The presence of the mercapto group and the thiazole ring in this compound contributes to its activity as a vulcanization accelerator []. It plays a crucial role in the formation of intermediate compounds during the vulcanization process.

ANone: Common derivatives of this compound include 4-phenyl-2-mercaptothiazole, 5-ethyl-2-mercaptothiazole, and various bis-(2-mercaptothiazoles). These derivatives often exhibit modified properties compared to the parent compound and find use in diverse applications.

A: Research indicates that this compound can inhibit cellular detoxification of NO in Escherichia coli []. It demonstrates a potent inhibitory effect on the Hmp enzyme, a key player in NO detoxification under oxygenated conditions.

A: Structure-activity relationship studies revealed that both sulfur atoms in this compound are crucial for its ability to inhibit NO detoxification []. Modifications to these sulfur atoms could potentially alter or diminish its inhibitory effect.

A: While both this compound and 2-mercaptobenzothiazole can inhibit NO detoxification, they exhibit distinct mechanisms of action []. 2-Mercaptobenzothiazole primarily affects Hmp catalysis, while this compound shows a broader impact on protein synthesis and hmp transcript levels.

A: The ability of this compound and its analogues to interfere with bacterial NO detoxification pathways suggests their potential as novel therapeutic agents for bacterial infections []. Further research is needed to explore their efficacy and safety in clinical settings.

A: 5-ethyl-2-mercaptothiazole has shown potential as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry []. This application allows for the analysis of a broad range of analytes, including peptides, carbohydrates, and polymers.

A: Compared to established MALDI matrices, 5-ethyl-2-mercaptothiazole enables the detection of analyte ions in both positive and negative ion modes []. This property enhances the versatility and analytical capabilities of MALDI mass spectrometry.

A: Bis-(2-mercaptothiazoles), containing two this compound units linked together, exhibit unique structural features and electronic properties []. They have shown potential applications in areas like luminescent materials and metal complexation.

A: this compound, specifically its 4,5-dimethyl derivative, forms a colored complex with rhodium []. This complex can be extracted with chloroform, allowing for the separation and subsequent colorimetric determination of rhodium in the presence of iridium.

A: Studies have investigated this compound as a corrosion inhibitor for steel in crude oil storage tanks []. Its effectiveness was evaluated using potentiodynamic techniques, demonstrating its potential in protecting steel infrastructure.

ANone: As with any chemical compound, appropriate safety measures and adherence to relevant SHE (Safety, Health, and Environment) regulations are essential when handling and using this compound.

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the thermodynamic parameters and electronic properties of this compound derivatives [, ]. These studies help in understanding their reactivity, stability, and other physicochemical characteristics.

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